molecular formula C24H20Br3N B13124111 3,7,11-Tribromo-5,5,9,9-tetramethyl-5,9-dihydroquinolino[3,2,1-de]acridine

3,7,11-Tribromo-5,5,9,9-tetramethyl-5,9-dihydroquinolino[3,2,1-de]acridine

Cat. No.: B13124111
M. Wt: 562.1 g/mol
InChI Key: VNSDQHDFILVCIQ-UHFFFAOYSA-N
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Description

3,7,11-Tribromo-5,5,9,9-tetramethyl-5,9-dihydroquinolino[3,2,1-de]acridine: is a complex organic compound with the molecular formula C24H20Br3N and a molecular weight of 562.13 g/mol . This compound is characterized by its unique structure, which includes three bromine atoms and four methyl groups attached to a quinolinoacridine core. It is known for its high melting point of 262-265°C and predicted boiling point of 556.1°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,7,11-Tribromo-5,5,9,9-tetramethyl-5,9-dihydroquinolino[3,2,1-de]acridine typically involves multi-step organic reactions. The starting materials often include quinoline derivatives and brominating agents. The reaction conditions usually require controlled temperatures and the use of solvents such as ethanol or acetone .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process might include steps like purification through recrystallization and quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinoacridine derivatives with different functional groups, while substitution reactions can produce a variety of substituted quinolinoacridines .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology and Medicine: Research in biology and medicine explores the potential of this compound as a pharmacophore. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties .

Industry: In the industrial sector, this compound can be used in the development of advanced materials, including polymers and dyes. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of 3,7,11-Tribromo-5,5,9,9-tetramethyl-5,9-dihydroquinolino[3,2,1-de]acridine involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the quinolinoacridine core play a crucial role in binding to these targets, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Uniqueness: 3,7,11-Tribromo-5,5,9,9-tetramethyl-5,9-dihydroquinolino[3,2,1-de]acridine stands out due to its specific arrangement of bromine atoms and methyl groups, which confer unique chemical properties and reactivity. This makes it particularly valuable for specialized applications in scientific research and industry .

Properties

Molecular Formula

C24H20Br3N

Molecular Weight

562.1 g/mol

IUPAC Name

5,11,17-tribromo-8,8,14,14-tetramethyl-1-azapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-2(7),3,5,9,11,13(21),15(20),16,18-nonaene

InChI

InChI=1S/C24H20Br3N/c1-23(2)16-9-13(25)5-7-20(16)28-21-8-6-14(26)10-17(21)24(3,4)19-12-15(27)11-18(23)22(19)28/h5-12H,1-4H3

InChI Key

VNSDQHDFILVCIQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC(=CC3=C2N(C4=C1C=C(C=C4)Br)C5=C(C3(C)C)C=C(C=C5)Br)Br)C

Origin of Product

United States

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